molecular formula C21H18F6N2O B2516489 3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one CAS No. 1030857-28-3

3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one

Cat. No.: B2516489
CAS No.: 1030857-28-3
M. Wt: 428.378
InChI Key: VEVLMSSHLYQRCC-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is a useful research compound. Its molecular formula is C21H18F6N2O and its molecular weight is 428.378. The purity is usually 95%.
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Scientific Research Applications

Electronic Transport Materials

A study on quinoxaline-containing compounds, including derivatives similar to the specified chemical structure, explored their potential as electronic transporting materials. These compounds exhibited favorable electron affinity and good thermostability, making them suitable for use in blue phosphorescent organic light-emitting diodes (PhOLEDs) with high performance and efficiency. The research highlighted the impact of the lowest unoccupied molecular orbital (LUMO) distributions on intermolecular charge-transfer integrals, essential for electronic applications (Yin et al., 2016).

Organic Synthesis and Characterization

Another study focused on the synthesis and characterization of organic salts derived from quinoxalines, showing the versatility of quinoxaline derivatives in forming compounds with unique electronic and structural properties. The research demonstrated the compound's ionic nature and its potential for generating new compounds with diverse applications, including pharmacological ones (Faizi et al., 2018).

Antibacterial Activity

Quinoxaline derivatives have been synthesized and evaluated for their in vitro antibacterial activity, showing potent activity against quinolone-resistant Gram-positive clinical isolates. This study highlights the potential of quinoxaline derivatives in medical applications, specifically as antibacterial agents (Asahina et al., 2008).

Cancer Research

Research on isoxazolequinoxaline derivatives demonstrated their potential as anti-cancer drugs. The synthesis, characterization, and evaluation of these compounds, including their interaction with proteins, indicate their significance in developing new therapeutic agents against cancer (Abad et al., 2021).

Fluorinated Compounds Synthesis

A direct method for synthesizing fluorinated quinazolinones and quinoxalines, using trifluoroacetic acid as a CF3 source, has been reported. This method provides a straightforward approach to obtaining a wide range of fluorinated compounds, highlighting the trifluoromethyl group's significance in synthetic chemistry (Li et al., 2022).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the importance of trifluoromethyl groups in medicinal chemistry , this compound could be of interest in drug discovery.

Properties

IUPAC Name

3-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxalin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F6N2O/c22-20(23,24)14-5-3-4-13(10-14)12-29-18-11-15(21(25,26)27)7-8-16(18)28-9-2-1-6-17(28)19(29)30/h3-5,7-8,10-11,17H,1-2,6,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVLMSSHLYQRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)N(C3=C2C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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